7-bromo-4-chloro-1,3-benzothiazol-2-amine
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Overview
Description
7-bromo-4-chloro-1,3-benzothiazol-2-amine: is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzothiazole ring, which imparts unique chemical properties. It is widely used in various fields of scientific research due to its versatile reactivity and potential biological activities.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the target organism . The specific interactions and changes caused by 7-bromo-4-chloro-1,3-benzothiazol-2-amine require further investigation.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may affect the biochemical pathways of Mycobacterium tuberculosis
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may inhibit the growth of Mycobacterium tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-chloro-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the cyclization of appropriate precursors in the presence of bromine and chlorine sources. For instance, the reaction of 2-aminobenzenethiol with bromine and chlorine under controlled conditions can yield the desired compound . Another approach includes the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-bromo-4-chloro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
7-bromo-4-chloro-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-bromo-7-chloro-1,3-benzothiazol-2-amine
- 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine
- 2-aminobenzothiazole derivatives
Comparison: Compared to other similar compounds, 7-bromo-4-chloro-1,3-benzothiazol-2-amine exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation enhances its potential for diverse chemical modifications and biological activities. Additionally, its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1342623-73-7 |
---|---|
Molecular Formula |
C7H4BrClN2S |
Molecular Weight |
263.5 |
Purity |
95 |
Origin of Product |
United States |
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